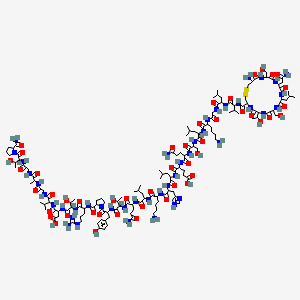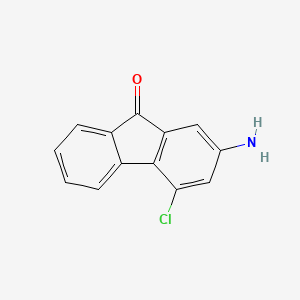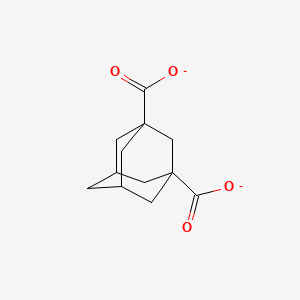![molecular formula C17H16O2 B14756730 2H,2'H,4H,4'H-3,3'-Spirobi[[1]benzopyran] CAS No. 178-23-4](/img/structure/B14756730.png)
2H,2'H,4H,4'H-3,3'-Spirobi[[1]benzopyran]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H,2’H,4H,4’H-3,3’-Spirobi[1benzopyran] is a complex organic compound characterized by its unique spiro structure, which consists of two benzopyran units connected through a spiro carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H,2’H,4H,4’H-3,3’-Spirobi[1benzopyran] typically involves the reaction of appropriate precursors under controlled conditions. One common method is the condensation of 2-hydroxybenzaldehyde with a suitable ketone in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as ethanol or toluene .
Industrial Production Methods
Industrial production of 2H,2’H,4H,4’H-3,3’-Spirobi[1benzopyran] may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2H,2’H,4H,4’H-3,3’-Spirobi[1benzopyran] undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce functional groups into the benzopyran rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro or halogenated benzopyran derivatives.
Wissenschaftliche Forschungsanwendungen
2H,2’H,4H,4’H-3,3’-Spirobi[1benzopyran] has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2H,2’H,4H,4’H-3,3’-Spirobi[1benzopyran] involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into various biological receptors, potentially inhibiting or activating specific enzymes and signaling pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2H,2’H,4H,4’H-3,3’-Spirobi[ 1benzopyran]-6,6’-dicarboxylic acid : A derivative with additional carboxylic acid groups, enhancing its solubility and reactivity .
- 2H,2’H,4H,4’H-3,3’-Spirobi[ 1benzopyran]-4,4’-dione : An oxidized form with quinone-like properties .
Uniqueness
2H,2’H,4H,4’H-3,3’-Spirobi[1benzopyran] stands out due to its unique spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
178-23-4 |
|---|---|
Molekularformel |
C17H16O2 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
3,3'-spirobi[2,4-dihydrochromene] |
InChI |
InChI=1S/C17H16O2/c1-3-7-15-13(5-1)9-17(11-18-15)10-14-6-2-4-8-16(14)19-12-17/h1-8H,9-12H2 |
InChI-Schlüssel |
UZODKQUUGXTBGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2OCC13CC4=CC=CC=C4OC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


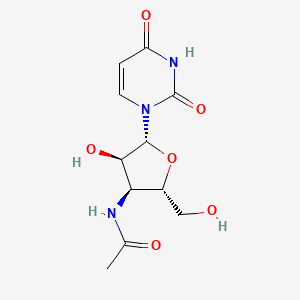
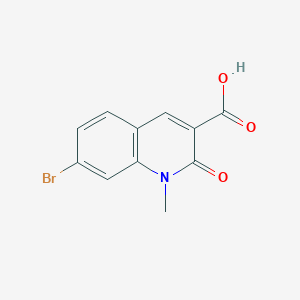

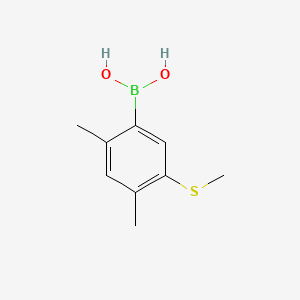
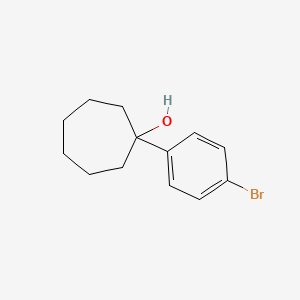
![Benzofuro[3,2-g]quinoline](/img/structure/B14756676.png)
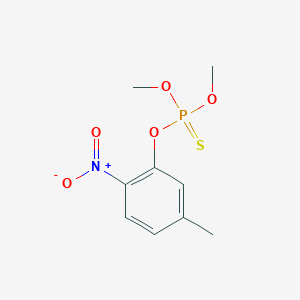
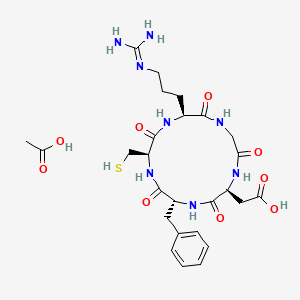
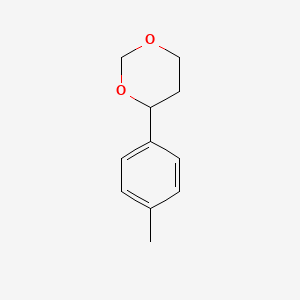

![5-[5-Amino-2-[(3-chloro-5-fluoropyridin-2-yl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]piperidin-2-one](/img/structure/B14756693.png)
